molecular formula C9H9Br2NO2 B1449017 Ethyl 3,6-dibromopyridine-2-acetate CAS No. 1806273-97-1

Ethyl 3,6-dibromopyridine-2-acetate

Cat. No.: B1449017
CAS No.: 1806273-97-1
M. Wt: 322.98 g/mol
InChI Key: JKOLFHUFMLQBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,6-dibromopyridine-2-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyridine ring, an ethyl ester group at the 2nd position, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dibromopyridine-2-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method is the bromination of 2-acetylpyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce bromine atoms at the 3rd and 6th positions. The resulting 3,6-dibromo-2-acetylpyridine is then subjected to esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dibromopyridine-2-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or tetrahydrofuran.

Major Products

    Substitution: Products include 3,6-diaminopyridine-2-acetate or 3,6-dithiopyridine-2-acetate.

    Oxidation: Products include 3,6-dibromopyridine-2-carboxylic acid.

    Reduction: Products include 3,6-dibromopyridine-2-ethanol.

Scientific Research Applications

Ethyl 3,6-dibromopyridine-2-acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dibromopyridine-2-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester group play a crucial role in its binding affinity and reactivity. For example, in biological systems, the compound may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Ethyl 3,6-dibromopyridine-2-acetate can be compared with other pyridine derivatives, such as:

    Ethyl 2-bromopyridine-3-acetate: Similar structure but with only one bromine atom, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    3,6-Dibromopyridine-2-carboxylic acid: Lacks the ester group, resulting in different chemical properties and applications.

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3,6-dibromopyridine-2-acetate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyridine ring and an ethyl acetate group at the 2nd position. The compound can be synthesized through a two-step process involving bromination followed by esterification:

  • Bromination : Pyridine derivatives are treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce bromine atoms.
  • Esterification : The resulting dibrominated pyridine undergoes esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. This mechanism may lead to various therapeutic effects, including anti-inflammatory and anticancer properties .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, dibromopyridines have been noted for their effectiveness against various bacterial strains. The presence of halogen substituents often enhances the lipophilicity and overall bioactivity of these compounds .

Anticancer Activity

Studies exploring the anticancer potential of pyridine derivatives have shown promising results. This compound has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction. The compound's interaction with specific cellular pathways suggests it may serve as a lead compound in developing new anticancer agents .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Inhibition of Enzyme Activity : A study demonstrated that this compound could effectively inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions .
  • Cell Viability Assays : In vitro tests using cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups, indicating potential as an anticancer agent .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed comparable or superior activity against resistant bacterial strains .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other related compounds:

Compound NameStructure HighlightsUnique Features
Ethyl 2-bromopyridine-3-acetateBromination at position 2Exhibits different reactivity patterns
Ethyl 4-bromopyridine-2-acetateBromination at position 4Different biological activity profile
Ethyl 3-bromo-5-methylpyridineMethyl group at position 5Variation in solubility and stability

This compound stands out due to its unique substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds .

Properties

IUPAC Name

ethyl 2-(3,6-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-7-6(10)3-4-8(11)12-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOLFHUFMLQBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,6-dibromopyridine-2-acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,6-dibromopyridine-2-acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,6-dibromopyridine-2-acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,6-dibromopyridine-2-acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,6-dibromopyridine-2-acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,6-dibromopyridine-2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.